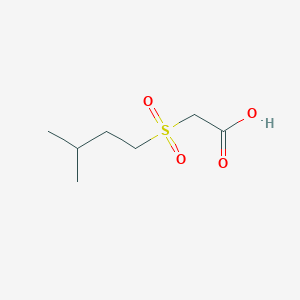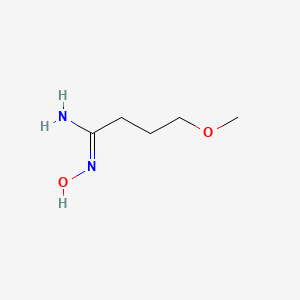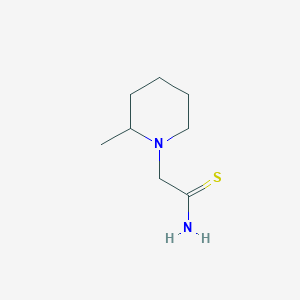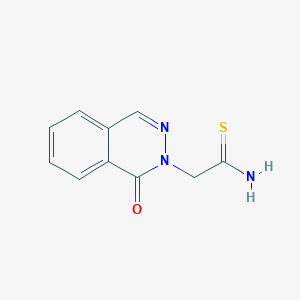
N-cyclohexyl-N-methyl-2-(methylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methyl-2-(methylamino)acetamide (NMMA) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries. NMMA is an amide derivative of cyclohexanone, a cyclic ketone with a six-membered ring structure. NMMA is a versatile compound due to its ability to form stable complexes with a variety of metals and other organic compounds. NMMA is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a stabilizing agent in the preparation of polymers and as a catalyst for organic reactions.
Applications De Recherche Scientifique
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the study of enzyme kinetics and protein-ligand interactions. N-cyclohexyl-N-methyl-2-(methylamino)acetamide is also used in the study of cell signaling pathways, as it can act as a competitive inhibitor of certain enzymes.
Mécanisme D'action
N-cyclohexyl-N-methyl-2-(methylamino)acetamide acts as a competitive inhibitor of certain enzymes. It binds to the active site of the enzyme and prevents the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme’s activity. N-cyclohexyl-N-methyl-2-(methylamino)acetamide can also act as a non-competitive inhibitor, by binding to the enzyme at a different site and preventing the enzyme from binding to the substrate.
Biochemical and Physiological Effects
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter levels. N-cyclohexyl-N-methyl-2-(methylamino)acetamide has also been shown to inhibit the activity of certain hormones, such as growth hormone. In addition, N-cyclohexyl-N-methyl-2-(methylamino)acetamide has been shown to have anti-inflammatory effects and to inhibit the activity of certain cancer-causing agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also relatively inexpensive and easy to obtain. However, N-cyclohexyl-N-methyl-2-(methylamino)acetamide is toxic and should be handled with care. In addition, it is not soluble in water and must be dissolved in an organic solvent before use.
Orientations Futures
N-cyclohexyl-N-methyl-2-(methylamino)acetamide has a wide range of potential applications in the scientific research field. It could be used to study enzyme kinetics and protein-ligand interactions, as well as the effects of certain drugs on biochemical and physiological processes. In addition, N-cyclohexyl-N-methyl-2-(methylamino)acetamide could be used to study the effects of environmental pollutants on the human body. Finally, N-cyclohexyl-N-methyl-2-(methylamino)acetamide could be used in the development of new drugs and other compounds with potential therapeutic applications.
Méthodes De Synthèse
N-cyclohexyl-N-methyl-2-(methylamino)acetamide can be synthesized from the reaction of cyclohexanone and methyl amine in the presence of an acid catalyst. The reaction proceeds in two steps: first, the cyclohexanone is converted to the corresponding enol, which is then reacted with methyl amine to form N-cyclohexyl-N-methyl-2-(methylamino)acetamide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm. The reaction can be monitored by thin-layer chromatography or gas chromatography.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-8-10(13)12(2)9-6-4-3-5-7-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZHAZBHZDELOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(aminomethyl)pentan-3-yl]dimethylamine](/img/structure/B6143800.png)


![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)

![3-[2-chloro-4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6143831.png)

![2-[(4-carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B6143839.png)

![[1-(4-methylpiperazin-1-yl)cycloheptyl]methanamine](/img/structure/B6143848.png)
![1-[3-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]ethan-1-one](/img/structure/B6143875.png)